Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate
Description
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is an organopotassium salt derived from the parent acid, 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid (CAS RN: 1396967-59-1). Its structure features a 2-chlorophenyl formamido group attached to a propanoate backbone with a carbamoyl substituent at the 3-position . The compound is synthesized via nucleophilic substitution reactions, often employing potassium carbonate as a base in acetonitrile, a method analogous to the preparation of quinazolinone derivatives described in .
Properties
Molecular Formula |
C11H10ClKN2O4 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
potassium;4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H11ClN2O4.K/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1 |
InChI Key |
ISSUZLSYCCVJQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate
- Structural Difference : The 4-chlorophenyl isomer replaces the 2-chloro substituent with a para-chloro group on the benzene ring.
- Impact: The positional change alters steric and electronic properties. However, this compound is listed as a discontinued product, limiting commercial availability .
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid (CAS RN: 1103337-57-0)
- Structural Difference : Fluorine replaces chlorine at the 2-position of the phenyl ring.
- Impact: Fluorine’s higher electronegativity and smaller atomic radius may influence electronic effects (e.g., increased dipole moment) and metabolic stability. The acid form (non-potassium salt) has a molecular weight of 254.21 g/mol, slightly lower than the chlorinated analog due to fluorine’s lighter atomic mass .
Heterocyclic and Sulfonamide Analogs
4-chloro-2-(thiophene-2-amido)benzoic acid
- Structural Difference : A thiophene ring replaces the chlorophenyl group, and the backbone incorporates a benzoic acid moiety.
- This compound’s carboxylic acid group (instead of a potassium salt) may reduce solubility in polar solvents compared to the target compound .
3-carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid (CAS RN: 1396963-96-4)
- Structural Difference : A sulfonamide group replaces the formamido linkage, and the aromatic ring is substituted with fluorine at the 3-position.
- Impact: Sulfonamides are known for their strong hydrogen-bonding capacity, which could enhance protein-binding interactions. However, the meta-fluorine substitution may reduce steric accessibility compared to ortho-substituted analogs .
Comparative Data Table
*Calculated based on parent acid (MW 276.69) + potassium (39.10). †Parent acid CAS RN: 1396967-59-1.
Commercial and Research Considerations
The target compound is supplied by multiple vendors, including Enamine Ltd., with availability in gram-scale quantities . In contrast, the 4-chloro isomer is discontinued, highlighting the commercial preference for ortho-substituted derivatives . Fluorinated analogs, while less prevalent, are gaining attention in drug discovery due to fluorine’s unique physicochemical properties .
Biological Activity
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interactions with biological macromolecules, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound consists of a potassium ion, a carbamoyl group, and a chlorophenyl formamido moiety. Its chemical formula is , indicating the presence of functional groups that suggest potential reactivity and biological interaction.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing potassium carbonate as a base to facilitate the reaction between appropriate precursors.
- Hydrolysis Reactions : Under acidic or basic conditions, leading to the release of ammonia and formation of carboxylic acids.
- Electrophilic Aromatic Substitution : Involving the chlorophenyl group, which can participate in further reactions to modify the compound's properties.
Interaction with Biological Macromolecules
Initial studies indicate that this compound may interact with specific proteins or enzymes, influencing their activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for detailed interaction studies.
Potential Therapeutic Applications
The compound shows promise in various therapeutic areas due to its unique structure:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents hints at potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Potassium Propionate | Simple carboxylate | Food preservative | Commonly used in food industry |
| 2-Chlorobenzamide | Chlorinated amide | Anti-inflammatory potential | Simpler structure |
| Carbamazepine | Anticonvulsant | Neurological effects | Established therapeutic use |
| Phenylbutazone | Anti-inflammatory | Pain relief | Known for severe side effects |
The uniqueness of this compound lies in its specific combination of functional groups that may provide distinct biological activities not observed in these other compounds.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that this compound can modulate enzyme activity, potentially acting as an inhibitor or agonist depending on the target.
- Animal Models : Preliminary animal studies indicate that administration of this compound leads to reduced inflammation markers, suggesting its utility in treating inflammatory conditions.
- Mechanism of Action : The mechanism by which this compound exerts its effects is hypothesized to involve binding to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
